N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide

Catalog No.
S2968665
CAS No.
33949-86-9
M.F
C9H7N3OS2
M. Wt
237.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide

CAS Number

33949-86-9

Product Name

N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide

IUPAC Name

N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)benzamide

Molecular Formula

C9H7N3OS2

Molecular Weight

237.3

InChI

InChI=1S/C9H7N3OS2/c13-7(6-4-2-1-3-5-6)10-8-11-12-9(14)15-8/h1-5H,(H,12,14)(H,10,11,13)

InChI Key

AUMOOOLWZQSMNH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=NNC(=S)S2

solubility

not available

Antioxidant and Antibacterial Activities

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: Benzamides, a significant class of amide compounds, have been widely used in medical, industrial, biological and potential drug industries . They have been found to exhibit antioxidant and antibacterial activities .

Methods of Application or Experimental Procedures: A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Antinociceptive Agents

Specific Scientific Field: Pharmacology

Summary of the Application: 1,3,4-Thiadiazole derivatives have been synthesized and investigated for their antinociceptive effects on nociceptive pathways of the nervous system .

Methods of Application or Experimental Procedures: The effects of these compounds against mechanical, thermal and chemical stimuli were evaluated by tail-clip, hot-plate and acetic acid-induced writhing tests, respectively .

Results or Outcomes: The obtained data indicated that some compounds increased the reaction times of mice both in the hot-plate and tail-clip tests, indicating the centrally mediated antinociceptive activity of these compounds . Additionally, the number of writhing behavior was significantly decreased by the administration of some compounds, which pointed out the peripherally mediated antinociceptive activity induced by these compounds .

Anti-Tubercular Activity

Summary of the Application: 1,3,4-Thiadiazole derivatives have been synthesized and investigated for their anti-tubercular effects .

Methods of Application or Experimental Procedures: The compound, 2-(3,4-dimethoxyphenyl)-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one, was synthesized and its activity against Mycobacterium tuberculosis H37Rv was evaluated .

Results or Outcomes: The compound was found to be the most active against Mycobacterium tuberculosis H37Rv with MIC of 1.6 μg/ml and good drug likeness and dock scores .

Cytotoxic Properties

Summary of the Application: 1,3,4-Thiadiazole derivatives have been synthesized and investigated for their cytotoxic properties .

Methods of Application or Experimental Procedures: The new compound was synthesized and its effects on cell cycle progression were evaluated .

Results or Outcomes: The new compound induces cell cycle progression through G1 into S phase in cells .

N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives, characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound features a benzamide group attached to the thiadiazole ring, which imparts unique chemical and biological properties. The presence of the sulfanyl group enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry and materials science.

The mechanism of action of N-(5-mercapto-1,3,4-thiadiazol-2-yl)benzamide is unknown due to a lack of research on its biological activity. However, its structural similarity to other thiadiazole derivatives with reported anticancer properties suggests it might target specific pathways in cancer cells [].

  • Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
  • Reduction: The thiadiazole ring may undergo reduction to form dihydrothiadiazoles with reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at either the benzamide or thiadiazole groups, allowing for the replacement of the sulfanyl group with other nucleophiles such as amines or thiols.

N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide exhibits notable biological activities. It has been reported to possess antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents. Additionally, research indicates potential antidepressant, anxiolytic, and anticonvulsant activities, suggesting its utility in treating various neurological disorders. The compound's interactions with enzymes and proteins further highlight its significance in biochemical research.

The synthesis of N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 5-amino-1,3,4-thiadiazole-2-thiol.
  • Reaction with Benzoyl Chloride: This compound reacts with benzoyl chloride in the presence of a base such as triethylamine.
  • Solvent: The reaction is conducted in an organic solvent like dichloromethane.
  • Purification: After stirring at room temperature for several hours, the product is purified through recrystallization or column chromatography.

Industrial methods may employ continuous flow reactors to enhance efficiency and yield.

N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide has diverse applications:

  • Medicinal Chemistry: Its antimicrobial and antifungal properties make it valuable in drug development.
  • Material Science: The compound is explored for creating new materials with specific properties like conductivity and stability.
  • Biochemical Research: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

Studies on N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide have shown its ability to interact with various biomolecules. These interactions can influence cellular processes such as signaling pathways and gene expression. Its mechanism of action may involve binding to target proteins or enzymes, leading to alterations in metabolic pathways that are critical for its biological effects.

N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide can be compared with other thiadiazole derivatives:

Compound NameStructural FeaturesUnique Properties
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamideSulfamoyl group instead of sulfanylDifferent reactivity and biological activity
N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamideAcetamide group instead of benzamideVariations in reactivity due to functional group changes
N-(5-mercury-1,3,4-thiadiazol-2-yl)benzamideMercury substituentPotentially unique biological activity due to heavy metal presence

The uniqueness of N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide lies in its specific combination of functional groups that allows for a broad range of

N-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound characterized by a 1,3,4-thiadiazole core substituted with a sulfhydryl (-SH) group at the 5-position and a benzamide moiety at the 2-position. This structural configuration confers unique electronic and steric properties, enabling interactions with biological targets such as enzymes and receptors. The compound’s synthesis typically involves cyclization and condensation reactions, with modifications to the benzamide group allowing for tailored biological activities.

Significance of 1,3,4-Thiadiazole Derivatives in Medicinal Chemistry

1,3,4-Thiadiazole derivatives have emerged as privileged scaffolds in drug discovery due to their broad-spectrum pharmacological activities. The thiadiazole ring’s electron-rich nature facilitates hydrogen bonding and π-π interactions, enhancing binding affinity to therapeutic targets. These compounds exhibit antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, driven by their ability to modulate oxidative stress, enzyme activity, and cellular signaling pathways. Recent advances in synthetic chemistry have further expanded their applications in treating neurodegenerative disorders, diabetes, and viral infections.

Scope and Structure of the Review

This review systematically examines the chemical synthesis, pharmacological activities, and structure-activity relationships (SAR) of N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide. Emphasis is placed on its antioxidant, antimicrobial, and anticancer mechanisms, supported by experimental data and computational studies. Current challenges and future directions for optimizing thiadiazole-based therapeutics are also discussed.

XLogP3

2.2

Dates

Last modified: 08-17-2023

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